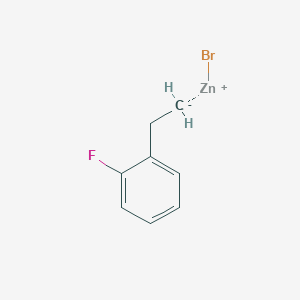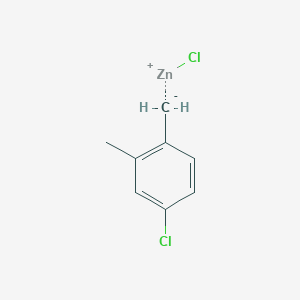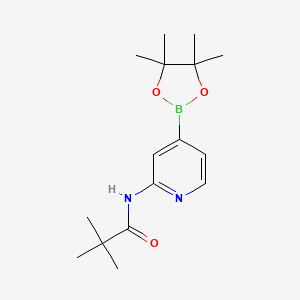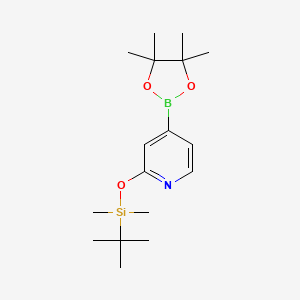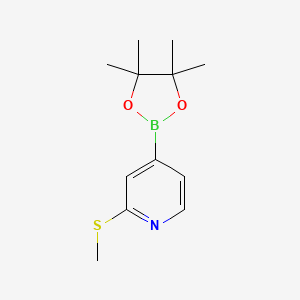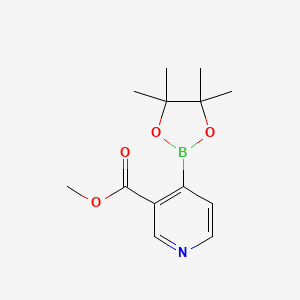
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester, also known as 3-MCPBA, is an organic compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in organic solvents such as chloroform, ether, and acetone. It is a versatile reagent that is used in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, 3-MCPBA has been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds and palladium complexes.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is dependent on the reaction in which it is used. In general, the mechanism of action involves the formation of an organoboron or palladium complex. This complex can then react with other compounds to yield the desired product.
Biochemical and Physiological Effects
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating. It is also non-flammable and non-explosive.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester in lab experiments include its high reactivity, low cost, and ease of use. It is also non-toxic and non-irritating. The main limitation of using 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester in lab experiments is that it can be difficult to remove from the reaction mixture.
Future Directions
The future directions for 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester include its use in the synthesis of other compounds, such as organoboron compounds and palladium complexes. It could also be used in the synthesis of optically active compounds and polymers. In addition, further research could be done to explore the potential biochemical and physiological effects of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester.
Synthesis Methods
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of pyridine-4-boronic acid with methoxycarbonyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 3-methoxycarbonylpyridine-4-boronic acid. The second step involves the reaction of this intermediate with pinacol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields 3-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester.
Scientific Research Applications
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds and palladium complexes. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and natural products. In addition, 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has been used in the synthesis of optically active compounds and in the synthesis of polymers.
properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-7-15-8-9(10)11(16)17-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTPGMLTVKTGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


